![molecular formula C19H13N3O2S B5831731 2-(3-nitrophenyl)-4-phenyl-5-(2-thienyl)-1H-imidazole](/img/structure/B5831731.png)
2-(3-nitrophenyl)-4-phenyl-5-(2-thienyl)-1H-imidazole
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Overview
Description
Imidazole derivatives are a class of heterocyclic compounds featuring a five-membered ring consisting of two nitrogen atoms at nonadjacent positions. These compounds are of significant interest due to their diverse chemical properties and potential applications in pharmaceuticals, materials science, and organic synthesis. The specific compound , "2-(3-nitrophenyl)-4-phenyl-5-(2-thienyl)-1H-imidazole," likely shares similar characteristics and applications with its analogs.
Synthesis Analysis
The synthesis of imidazole derivatives often involves multistep reactions, starting from simple precursors to achieve the complex structures. For example, Khalafy et al. (2002) demonstrated the synthesis of imidazo[1,2-a]pyridines and indoles from 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, showcasing a typical approach to constructing imidazole rings with specific substituents (Khalafy, Setamdideh, & Dilmaghani, 2002).
Molecular Structure Analysis
The molecular structure of imidazole derivatives, including the orientation of substituents and the overall geometry, can be elucidated using techniques such as X-ray crystallography. For instance, Gallagher et al. (2002) provided insights into the molecular structure of an imidazole derivative, highlighting the coplanarity of phenyl and nitrophenyl rings with the imidazole core, which is crucial for understanding the electronic properties and reactivity of these molecules (Gallagher, Coleman, & O’Shea, 2002).
Chemical Reactions and Properties
Imidazole derivatives participate in a wide range of chemical reactions, reflecting their versatility. The functional groups attached to the imidazole ring, such as nitro, phenyl, and thienyl, significantly influence their chemical behavior. For example, the reactivity of imidazole compounds towards nucleophilic and electrophilic substitutions can be tailored by the nature of these substituents.
Physical Properties Analysis
The physical properties of imidazole derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular architecture. Wagner and Kubicki (2007) discussed the crystal structure of a 4-nitro-1-phenyl-1H-imidazole derivative, highlighting the impact of substituents on the molecule's packing and physical properties (Wagner & Kubicki, 2007).
properties
IUPAC Name |
2-(3-nitrophenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-22(24)15-9-4-8-14(12-15)19-20-17(13-6-2-1-3-7-13)18(21-19)16-10-5-11-25-16/h1-12H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEXAGLOSRZIEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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